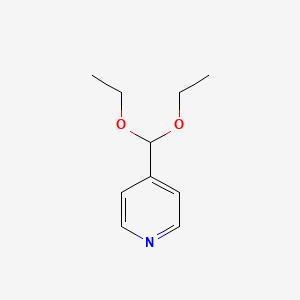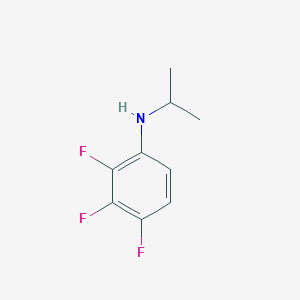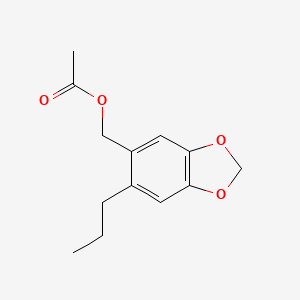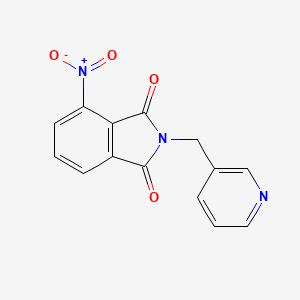
4-Nitro-2-(pyridin-3-ylmethyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-2-(pyridin-3-ylmethyl)isoindoline-1,3-dione is a heterocyclic compound that belongs to the family of isoindoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a nitro group and a pyridinylmethyl group in its structure makes it a unique compound with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(pyridin-3-ylmethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction is usually carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, is also being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-2-(pyridin-3-ylmethyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.
Substitution: The pyridinylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoindoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Nitro-2-(pyridin-3-ylmethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to bind to the dopamine receptor D2, where it acts as an antagonist. This binding inhibits the receptor’s activity, which can lead to various pharmacological effects, such as antipsychotic activity . Additionally, the compound’s ability to inhibit β-amyloid protein aggregation suggests its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
4-Nitro-2-(pyridin-3-ylmethyl)isoindoline-1,3-dione can be compared with other isoindoline derivatives, such as:
2-(2-(3,4-Dihydroxyphenyl)ethyl)isoindoline-1,3-dione: Known for its potential as an anticancer agent.
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione: Investigated for its cytotoxic effects on cancer cells.
N-Substituted isoindoline-1,3-dione derivatives: Studied for their diverse biological activities, including antifungal, antibacterial, and antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate the dopamine receptor D2 and inhibit β-amyloid protein aggregation sets it apart from other similar compounds .
Propriétés
Numéro CAS |
152265-43-5 |
|---|---|
Formule moléculaire |
C14H9N3O4 |
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
4-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9N3O4/c18-13-10-4-1-5-11(17(20)21)12(10)14(19)16(13)8-9-3-2-6-15-7-9/h1-7H,8H2 |
Clé InChI |
XVBVPXQEMMWLKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC3=CN=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
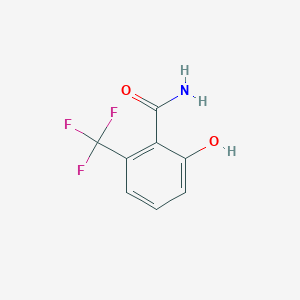
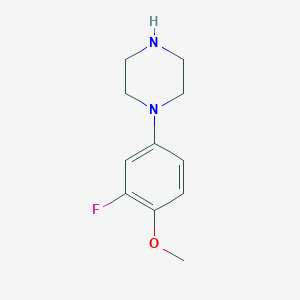
![9-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B8776088.png)
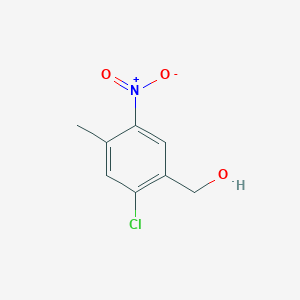
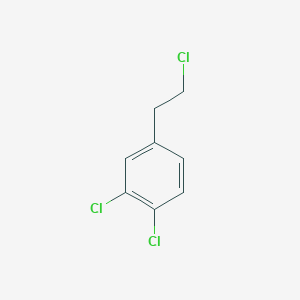

![N-[(2-Methylpyrimidin-4-YL)methylidene]hydroxylamine](/img/structure/B8776108.png)
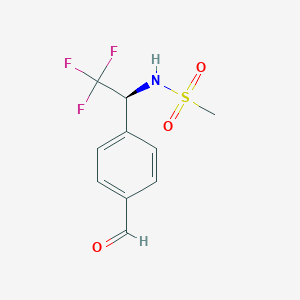
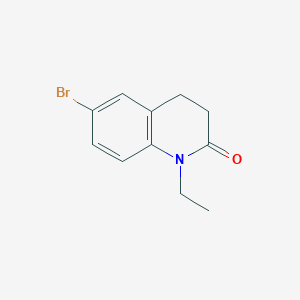
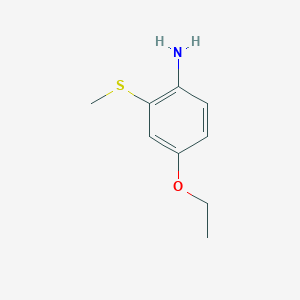
![2-(1H-pyrrolo[2,3-b]pyridin-5-yl)isoindoline-1,3-dione](/img/structure/B8776127.png)
